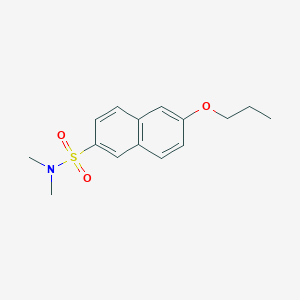
4-Aminocarbonyl-1-(1-naphthylsulfonyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Aminocarbonyl-1-(1-naphthylsulfonyl)piperidine, also known as ACNP, is a chemical compound that has been widely studied for its potential applications in scientific research. ACNP is a piperidine derivative that is commonly used as a tool compound to study the function and regulation of various ion channels and receptors in the nervous system.
Mecanismo De Acción
The mechanism of action of 4-Aminocarbonyl-1-(1-naphthylsulfonyl)piperidine is not fully understood, but it is thought to modulate the activity of ion channels and receptors through allosteric regulation. 4-Aminocarbonyl-1-(1-naphthylsulfonyl)piperidine has been shown to enhance the activity of NMDA receptors, which are involved in synaptic plasticity and learning and memory. Additionally, 4-Aminocarbonyl-1-(1-naphthylsulfonyl)piperidine has been shown to inhibit the activity of voltage-gated calcium channels, which are involved in neurotransmitter release.
Biochemical and Physiological Effects:
4-Aminocarbonyl-1-(1-naphthylsulfonyl)piperidine has been shown to have several biochemical and physiological effects. 4-Aminocarbonyl-1-(1-naphthylsulfonyl)piperidine has been shown to enhance long-term potentiation (LTP), which is a cellular mechanism underlying learning and memory. Additionally, 4-Aminocarbonyl-1-(1-naphthylsulfonyl)piperidine has been shown to increase the release of neurotransmitters, including glutamate and acetylcholine. 4-Aminocarbonyl-1-(1-naphthylsulfonyl)piperidine has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and excitotoxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Aminocarbonyl-1-(1-naphthylsulfonyl)piperidine has several advantages as a tool compound for scientific research. 4-Aminocarbonyl-1-(1-naphthylsulfonyl)piperidine is relatively easy to synthesize, and it has been extensively studied, allowing for a better understanding of its mechanism of action and physiological effects. Additionally, 4-Aminocarbonyl-1-(1-naphthylsulfonyl)piperidine has been shown to be effective in modulating the activity of various ion channels and receptors, making it a useful tool for studying the nervous system.
However, there are also limitations to the use of 4-Aminocarbonyl-1-(1-naphthylsulfonyl)piperidine in lab experiments. 4-Aminocarbonyl-1-(1-naphthylsulfonyl)piperidine has been shown to have off-target effects, which can complicate the interpretation of results. Additionally, 4-Aminocarbonyl-1-(1-naphthylsulfonyl)piperidine has a short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
For the study of 4-Aminocarbonyl-1-(1-naphthylsulfonyl)piperidine include the development of more selective compounds and the use of 4-Aminocarbonyl-1-(1-naphthylsulfonyl)piperidine in animal models of neurological disorders.
Aplicaciones Científicas De Investigación
4-Aminocarbonyl-1-(1-naphthylsulfonyl)piperidine has been widely used in scientific research as a tool compound to study the function and regulation of various ion channels and receptors in the nervous system. 4-Aminocarbonyl-1-(1-naphthylsulfonyl)piperidine has been shown to modulate the activity of several ion channels and receptors, including NMDA receptors, AMPA receptors, and voltage-gated calcium channels. Additionally, 4-Aminocarbonyl-1-(1-naphthylsulfonyl)piperidine has been used to study the role of ion channels and receptors in synaptic plasticity, learning, and memory.
Propiedades
Fórmula molecular |
C16H18N2O3S |
|---|---|
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
1-naphthalen-1-ylsulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C16H18N2O3S/c17-16(19)13-8-10-18(11-9-13)22(20,21)15-7-3-5-12-4-1-2-6-14(12)15/h1-7,13H,8-11H2,(H2,17,19) |
Clave InChI |
ZKNAJIDQCBWYJC-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1C(=O)N)S(=O)(=O)C2=CC=CC3=CC=CC=C32 |
SMILES canónico |
C1CN(CCC1C(=O)N)S(=O)(=O)C2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3,5-Dimethoxyphenyl)-[4-(2-methylphenyl)piperazin-1-yl]methanone](/img/structure/B275180.png)
![4-[(2,5-Dimethylphenyl)carbamoyl]benzene-1,3-dicarboxylic acid](/img/structure/B275181.png)
![4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-2,3-dimethylbenzene-1-sulfonamide](/img/structure/B275190.png)









